4-cyclopropyl-1-(2-methoxyethyl)-3-{1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-cyclopropyl-1-(2-methoxyethyl)-3-{1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C21H25F3N4O3 and its molecular weight is 438.451. The purity is usually 95%.
The exact mass of the compound 4-cyclopropyl-1-(2-methoxyethyl)-3-(1-(4-(trifluoromethyl)benzoyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Studies
- The compound has been studied in the context of synthesizing novel derivatives and exploring their properties. For instance, research involving the synthesis of new 1,2,4-triazole derivatives, including compounds similar to the subject compound, has been conducted. These studies often focus on creating new classes of compounds with potential applications in various fields of chemistry and medicine (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Antimicrobial Activities
- Some derivatives of 1,2,4-triazole have been synthesized and tested for their antimicrobial activities. These studies aim to find new compounds with potential applications in treating infections caused by various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Molecular Docking Studies and Anti-Cancer Properties
- Molecular docking studies have been conducted to understand the interactions of similar compounds with biological targets. These studies are crucial in drug discovery, especially for identifying potential anti-cancer agents (Karayel, 2021).
Antitubercular Activities
- Research has also focused on the synthesis of compounds with structures related to the subject compound, investigating their antitubercular activities. This is particularly relevant for developing new treatments for tuberculosis (Bisht, Dwivedi, Chaturvedi, Anand, Misra, Sharma, Kumar, Dwivedi, Singh, Sinha, Gupta, Mishra, Dwivedi, & Tripathi, 2010).
HIV Entry Inhibitors
- Certain derivatives have been studied for their potential use as HIV entry inhibitors. These compounds can block the CCR5 receptor, which is crucial in HIV-1 infection, suggesting potential applications in HIV/AIDS treatment (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).
Crystal and Molecular Structures
- Structural analysis of similar compounds has been conducted to understand their molecular and crystal structures. This information is vital for understanding the properties and potential applications of these compounds (Boechat, Ferreira, Bastos, Camilo, Wardell, Wardell, & Tiekink, 2010).
Luminescent Liquid Crystalline Materials
- Research into new luminescent materials includes the synthesis of compounds with structures similar to the subject compound. These materials have potential applications in optoelectronics and display technologies (N. & Adhikari, 2014).
Properties
IUPAC Name |
4-cyclopropyl-2-(2-methoxyethyl)-5-[1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl]-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N4O3/c1-31-12-11-27-20(30)28(17-8-9-17)18(25-27)15-3-2-10-26(13-15)19(29)14-4-6-16(7-5-14)21(22,23)24/h4-7,15,17H,2-3,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBMYBIZFYNNMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC=C(C=C3)C(F)(F)F)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.